![molecular formula C17H20FN5O5S B1237504 1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas, including compounds related to 1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea. This technique provides good yields without racemization under milder and simpler conditions, making it an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Radiochemical Synthesis : A study on the synthesis of 4-[18F]fluorophenyl urea derivatives as model compounds via carbamate-4-nitrophenylesters intermediates demonstrated high radiochemical yields. This research contributes to the field of radiopharmaceuticals (Olma et al., 2006).
Urea-Fluoride Interaction : Research on 1,3-bis(4-nitrophenyl)urea interactions with oxoanions in a solution showed the formation of bright yellow 1:1 complexes. This study provides insight into the nature of urea-fluoride interactions, which are relevant for various chemical applications (Boiocchi et al., 2004).
Supramolecular Frameworks : A tris(urea) receptor was found to efficiently capture and fix atmospheric CO2 as air-stable crystals. This research highlights the potential of urea-based receptors in environmental applications, such as CO2 capture (Dey et al., 2012).
Biological and Environmental Applications
Herbicidal and Growth Regulating Activity : Fluorine-containing N-nitro-N'-substituted phenylurea derivatives exhibited moderate herbicidal activity and significant plant growth regulating activity in preliminary bioassays (Wang et al., 2011).
Antifungal Activity : N(1)- and N(3)-(4-fluorophenyl) ureas were evaluated for their fungitoxic action against various fungi, providing insights into potential agricultural applications (Mishra et al., 2000).
Urease Inhibition and Environmental Impact : A study on the effectiveness of urease inhibitors on reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils demonstrated potential environmental benefits (Abalos et al., 2012).
Fluoride Ion Sensing : Urea-linked 1,2,3-triazole based sensors were synthesized and evaluated for their sensing ability towards various anions and cations. These sensors exhibited selective sensing for fluoride ions, showing potential in analytical chemistry applications (Rani et al., 2020).
Eigenschaften
Molekularformel |
C17H20FN5O5S |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
1-[2-(diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C17H20FN5O5S/c1-3-22(4-2)29(27,28)16-11-14(23(25)26)9-10-15(16)20-21-17(24)19-13-7-5-12(18)6-8-13/h5-11,20H,3-4H2,1-2H3,(H2,19,21,24) |
InChI-Schlüssel |
YWFRZQVGZLTZHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



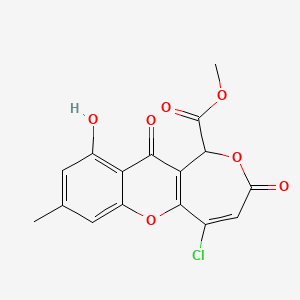
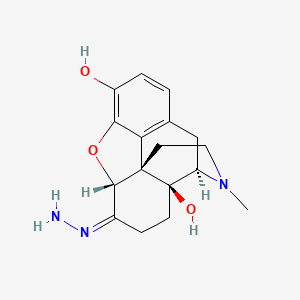
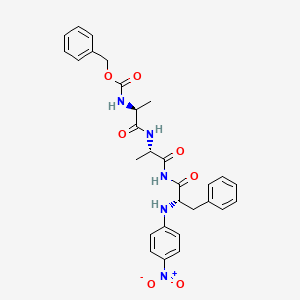
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)

![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
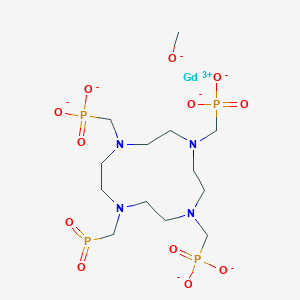

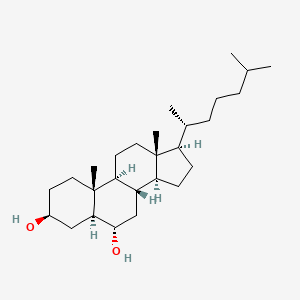
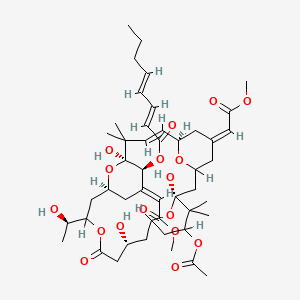

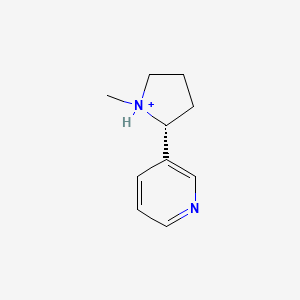
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)